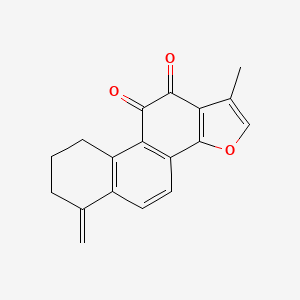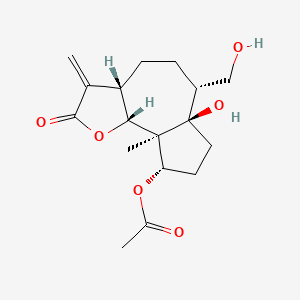
Tetraneurin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraneurin E is a sesquiterpene lactone that is a (3aS,9bS)-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one heterotricyclic ring system with a hydroxymethyl, hydroxy, acetate, and methyl group substituents at positions 6, 6a, 9, and 9a respectively. It has a role as a metabolite. It is a sesquiterpene lactone, a gamma-lactone, an organic heterotricyclic compound and an acetate ester.
Wissenschaftliche Forschungsanwendungen
Isolation and Structure Determination
Tetraneurin-A, a pseudoguaianolide related to Tetraneurin E, was isolated from Parthenium alpinum var. tetraneuris. This research highlights the structural determination and isolation processes of such compounds, which are crucial for understanding their potential applications in scientific research (Rüesch & Mabry, 1969).
Potential Therapeutic Applications
The study of Tetradifon, an organochlorine acaricide structurally similar to Tetraneurin E, has shown insights into its genotoxic effects. While direct genotoxicity was not evident, the induction of oxidative stress suggests potential therapeutic applications in understanding and managing oxidative stress-related conditions (Badraoui et al., 2007).
Environmental and Biochemical Research
Research on tellurium and selenium, elements chemically related to Tetraneurin E, has provided insights into their sorption kinetics, environmental behavior, and toxicological profiles. This research is essential for understanding the environmental impact and potential biochemical applications of Tetraneurin E and related compounds (Gil-Díaz et al., 2020).
Nanotechnology and Material Science
The development of Te nanostructures, which share chemical properties with Tetraneurin E, offers insights into potential applications in nanotechnology and material science. These nanostructures have been explored for use in devices like batteries, photodetectors, and thermoelectric devices, suggesting similar potential uses for Tetraneurin E derivatives (He et al., 2017).
Biomedical Research and Applications
Studies on tellurium, a chemically similar element to Tetraneurin E, have shown its potential in biomedical applications. These include antibacterial, anticancer, and imaging agents, providing a basis for exploring similar applications for Tetraneurin E in the medical field (Zare et al., 2017).
Eigenschaften
CAS-Nummer |
25383-30-6 |
|---|---|
Produktname |
Tetraneurin E |
Molekularformel |
C17H24O6 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(3aS,6R,6aR,9S,9aS,9bR)-6a-hydroxy-6-(hydroxymethyl)-9a-methyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9,9b-octahydroazuleno[8,7-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-12-5-4-11(8-18)17(21)7-6-13(22-10(2)19)16(17,3)14(12)23-15(9)20/h11-14,18,21H,1,4-8H2,2-3H3/t11-,12+,13+,14-,16+,17-/m1/s1 |
InChI-Schlüssel |
CLPRBVIHHFLWQY-SGXNCSQFSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@@]1([C@H]3[C@@H](CC[C@@H]2CO)C(=C)C(=O)O3)C)O |
SMILES |
CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |
Kanonische SMILES |
CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



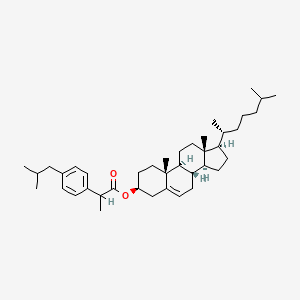

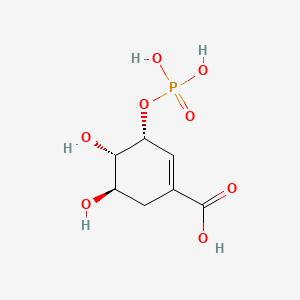



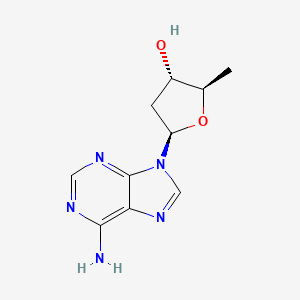

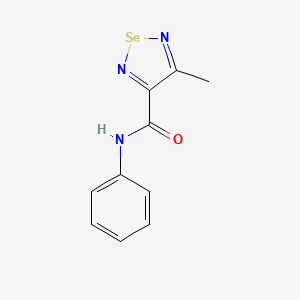
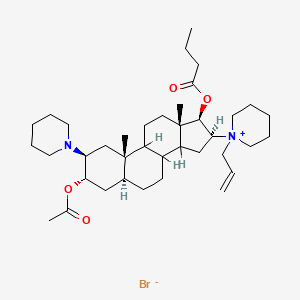
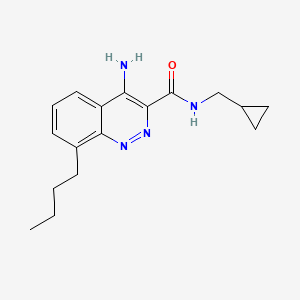
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
